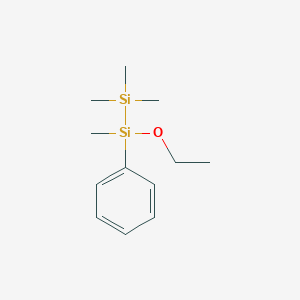
1-Ethoxy-1,2,2,2-tetramethyl-1-phenyldisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-1,2,2,2-tetramethyl-1-phenyldisilane is a chemical compound with the molecular formula C12H22OSi2. It is a member of the disilane family, characterized by the presence of two silicon atoms in its structure.
Preparation Methods
The synthesis of 1-ethoxy-1,2,2,2-tetramethyl-1-phenyldisilane typically involves the reaction of phenyltrichlorosilane with ethylmagnesium bromide, followed by the addition of tetramethyldisilane. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Ethoxy-1,2,2,2-tetramethyl-1-phenyldisilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of simpler silane compounds.
Substitution: The ethoxy group can be substituted with other functional groups using reagents like halogens or organometallic compounds. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
Scientific Research Applications
1-Ethoxy-1,2,2,2-tetramethyl-1-phenyldisilane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: This compound can be utilized in the development of silicon-based biomaterials and as a probe in biological studies.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It finds applications in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-ethoxy-1,2,2,2-tetramethyl-1-phenyldisilane involves its interaction with molecular targets through its silicon atoms. These interactions can lead to the formation of stable complexes or the activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
1-Ethoxy-1,2,2,2-tetramethyl-1-phenyldisilane can be compared with other similar compounds, such as:
1,1,2,2,2-Pentamethyl-1-phenyldisilane: This compound has one less ethoxy group, which affects its reactivity and applications.
1,2,2,2-Tetramethyl-1-phenyldisilane: Lacks the ethoxy group, leading to different chemical properties and uses.
Properties
CAS No. |
88237-44-9 |
|---|---|
Molecular Formula |
C12H22OSi2 |
Molecular Weight |
238.47 g/mol |
IUPAC Name |
ethoxy-methyl-phenyl-trimethylsilylsilane |
InChI |
InChI=1S/C12H22OSi2/c1-6-13-15(5,14(2,3)4)12-10-8-7-9-11-12/h7-11H,6H2,1-5H3 |
InChI Key |
ROJZBFQADLFVCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C)(C1=CC=CC=C1)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-3-methoxy-[1,8]naphthyridine](/img/structure/B11873129.png)
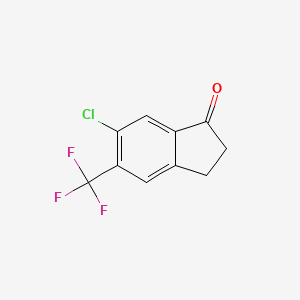
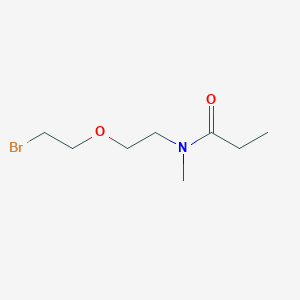
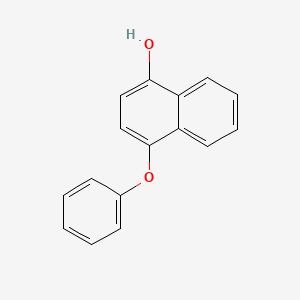
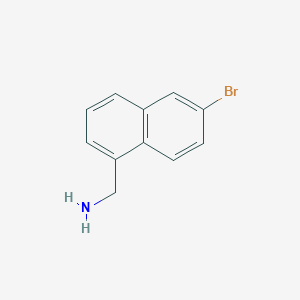
![7-Amino-14-azadispiro[5.1.5.2]pentadecan-15-one](/img/structure/B11873172.png)


![5-Bromo-7-chloroimidazo[1,5-a]pyridine](/img/structure/B11873196.png)
![7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11873198.png)




